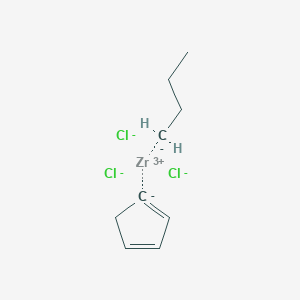

N-Butylcyclopentadienylzirconiumtrichloride

CAS No.: 329735-75-3

Cat. No.: VC3174190

Molecular Formula: C9H14Cl3Zr-2

Molecular Weight: 319.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 329735-75-3 |

|---|---|

| Molecular Formula | C9H14Cl3Zr-2 |

| Molecular Weight | 319.8 g/mol |

| IUPAC Name | butane;cyclopenta-1,3-diene;zirconium(3+);trichloride |

| Standard InChI | InChI=1S/C5H5.C4H9.3ClH.Zr/c1-2-4-5-3-1;1-3-4-2;;;;/h1-3H,4H2;1,3-4H2,2H3;3*1H;/q2*-1;;;;+3/p-3 |

| Standard InChI Key | HBVARPHDUFWCFG-UHFFFAOYSA-K |

| SMILES | CCC[CH2-].C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Zr+3] |

| Canonical SMILES | CCC[CH2-].C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Zr+3] |

Introduction

Synthesis Methods

Several synthetic routes have been developed for the preparation of N-Butylcyclopentadienylzirconiumtrichloride, with varying efficiency and complexity. The most common methods involve reactions between bis(n-butylcyclopentadienyl)zirconiumdichloride and zirconium tetrachloride, or similar precursors.

Synthesis from Bis(cyclopentadienyl) Precursors

One of the most well-documented methods for synthesizing N-Butylcyclopentadienylzirconiumtrichloride involves the reaction of bis(n-butylcyclopentadienyl)zirconiumdichloride with zirconium tetrachloride. This approach is described in US2007/0060722 and involves the following procedure:

-

Refluxing bis(n-butylcyclopentadienyl)zirconiumdichloride with zirconium tetrachloride in toluene for 20 hours

-

Centrifuging the reaction mixture to remove unreacted ZrCl₄

-

Purifying the product through multiple precipitations from CH₂Cl₂/pentane

This method reportedly yields the product in approximately 87% purity, with a mono to bis ratio of 52:1 . The high temperature (reflux conditions) is crucial for driving the reaction to completion and achieving high purity in the final product. When the same reaction is conducted at room temperature for 20 hours, the mono to bis ratio decreases significantly to 1.4:1, indicating the importance of temperature in controlling the reaction equilibrium .

Vapor Deposition Synthesis

An alternative approach described in recent patents involves a vapor deposition method:

-

Melting a dicyclopentadienyl compound containing zirconium

-

Allowing the monocyclopentadienyl compound to deposit from the vapor formed over the reaction melt

-

Isolating the deposited product

This method takes advantage of the equilibrium between bis(cyclopentadienyl) zirconium species and the corresponding monocyclopentadienyl compounds, as shown in the following equilibrium:

(C₅H₄R)₂ZrCl₂ + ZrCl₄ ⇌ 2(C₅H₄R)ZrCl₃

The reaction is driven to completion by the sublimation or distillation of the monocyclopentadienyl product out of the reaction mixture . The equilibrium constant depends on both the metal (zirconium vs. hafnium) and the steric hindrance or size of the cyclopentadienyl ligand, with larger cyclopentadienyl ligands typically pushing the equilibrium further to the right.

Synthesis Performance Comparison

The following table compares the performance of different synthesis methods for N-Butylcyclopentadienylzirconiumtrichloride:

| Method | Reaction Conditions | Reaction Time | Yield (%) | Purity (Mono:Bis Ratio) |

|---|---|---|---|---|

| Reflux Method | Toluene, 80-90°C | 20 hours | ~87% | 52:1 |

| Room Temperature Method | Toluene, 25°C | 20 hours | Not specified | 1.4:1 |

| Vapor Deposition | Melt conditions | Variable | Not specified | Not specified |

The reflux method clearly demonstrates superior performance in terms of product purity, achieving a much higher mono:bis ratio compared to the room temperature approach. This highlights the critical role of reaction temperature in controlling the equilibrium and product distribution .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume